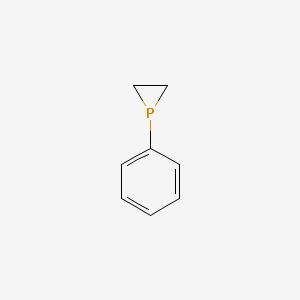
Phosphirane, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphirane, 1-phenyl-, is an organophosphorus compound characterized by a three-membered ring structure containing two carbon atoms and one phosphorus atom. This compound is a member of the phosphirane family, which are phosphorus analogues of aziridines. Phosphirane, 1-phenyl-, is notable for its strained ring system, which imparts unique reactivity and makes it an interesting subject of study in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphirane, 1-phenyl-, can be synthesized via several methods. One common approach involves the reaction of sodium phosphinide with 1,2-dichloroethane in liquid ammonia. In this reaction, the phosphinide anion acts as a strong nucleophile, substituting one of the chlorides first and then substituting the other one intramolecularly through an SN2 mechanism .
Another method involves the use of organoiron-catalyzed phosphinidene transfer to electron-deficient olefins. This method employs an iron-phosphido complex as a catalyst, which facilitates the transfer of the phosphinidene group to the olefin, forming the phosphirane ring .
Industrial Production Methods
While specific industrial production methods for Phosphirane, 1-phenyl-, are not extensively documented, the scalable preparation of phosphiranes generally involves the use of efficient catalytic systems. For example, the use of commercially available organoiron catalysts has been shown to enable the preparation of phosphiranes with high yields and good diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
Phosphirane, 1-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: Phosphiranes can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphiranes to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to ring-opening reactions.
Common Reagents and Conditions
Common reagents used in the reactions of phosphiranes include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various ring-opened products depending on the specific nucleophile used .
Scientific Research Applications
Phosphirane, 1-phenyl-, has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development.
Industry: Used as a polymer precursor and in the synthesis of various organophosphorus compounds.
Mechanism of Action
The mechanism of action of Phosphirane, 1-phenyl-, involves the nucleophilic attack of the phosphorus atom on electron-deficient substrates. This nucleophilic attack can lead to the formation of new P-C bonds, resulting in the formation of various products. The initial nucleophilic attack may be accompanied by favorable ring formation involving a carbonyl ligand, which can be reversible and competitive with the formation of the three-membered ring found in the phosphirane product .
Comparison with Similar Compounds
Phosphirane, 1-phenyl-, can be compared with other similar compounds such as:
Aziridines: Nitrogen analogues of phosphiranes with similar three-membered ring structures.
Epoxides: Oxygen analogues with three-membered ring structures.
Cyclopropanes: Hydrocarbon analogues with three-membered ring structures.
Phosphirane, 1-phenyl-, is unique due to the presence of the phosphorus atom, which imparts distinct reactivity and properties compared to its nitrogen, oxygen, and hydrocarbon analogues .
Properties
CAS No. |
22846-16-8 |
|---|---|
Molecular Formula |
C8H9P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1-phenylphosphirane |
InChI |
InChI=1S/C8H9P/c1-2-4-8(5-3-1)9-6-7-9/h1-5H,6-7H2 |
InChI Key |
MCYLERJTRXRGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CP1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















